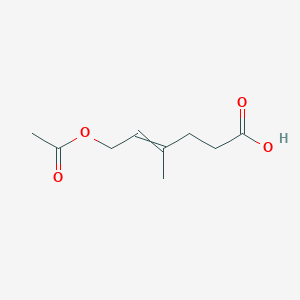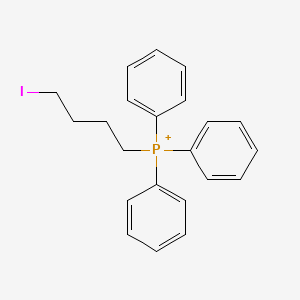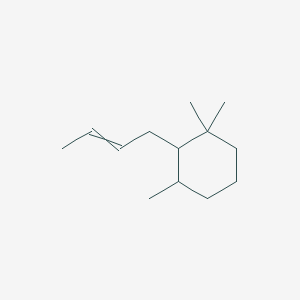
2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a but-2-en-1-yl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane typically involves the alkylation of 1,1,3-trimethylcyclohexane with a but-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic position, using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Sodium methoxide, lithium diisopropylamide, and other strong bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Allylic substituted products.
Aplicaciones Científicas De Investigación
2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the but-2-en-1-yl group, which can participate in various reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and enzymes, affecting their function.
Comparación Con Compuestos Similares
Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.
Crotonic Acid: A carboxylic acid with a but-2-en-1-yl group.
Uniqueness: 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane is unique due to its cyclohexane ring structure combined with the but-2-en-1-yl group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the cyclohexane ring or have different functional groups.
Propiedades
Número CAS |
178251-63-3 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
2-but-2-enyl-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C13H24/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-6,11-12H,7-10H2,1-4H3 |
Clave InChI |
SJSPKMBQQARKSE-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC1C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)
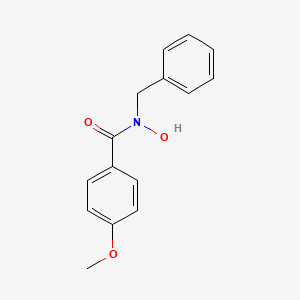

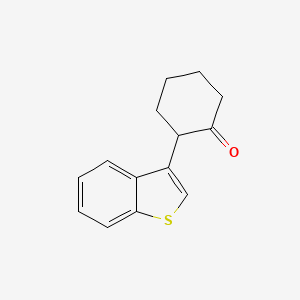
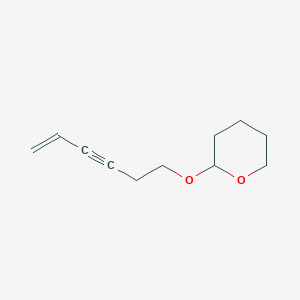

![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
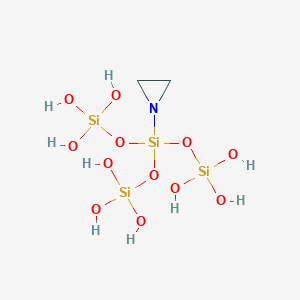

![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
